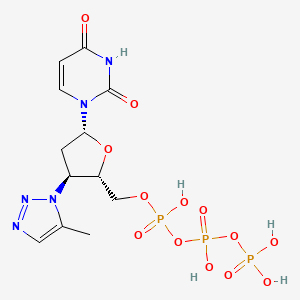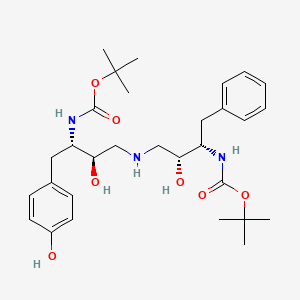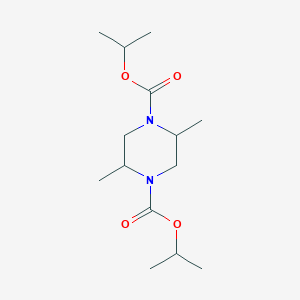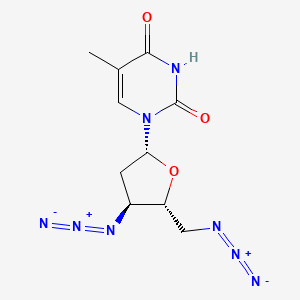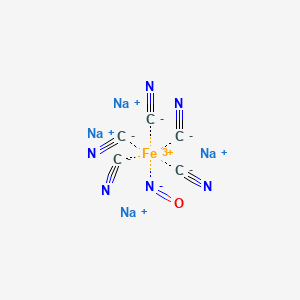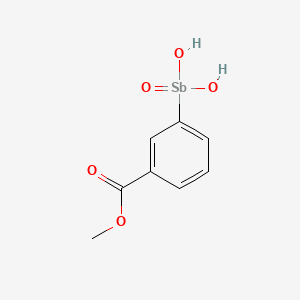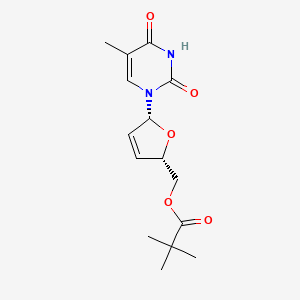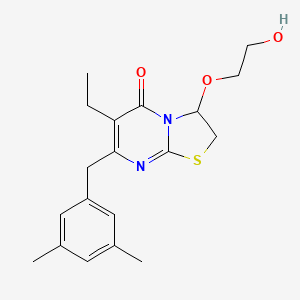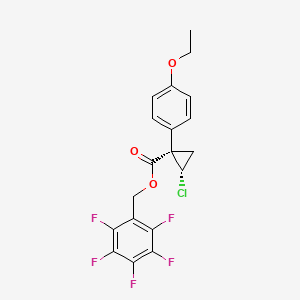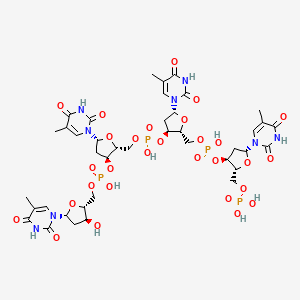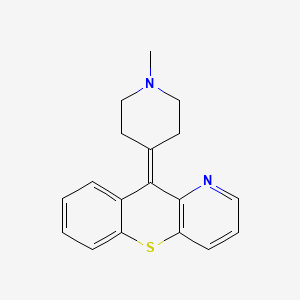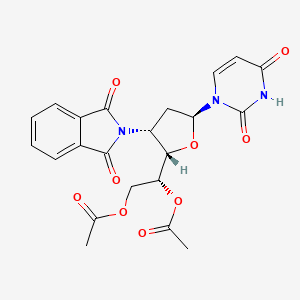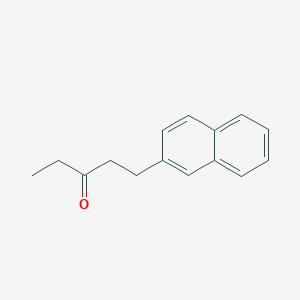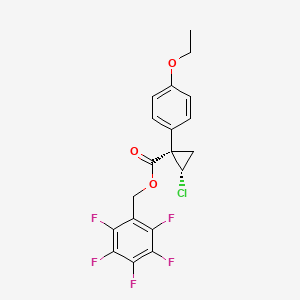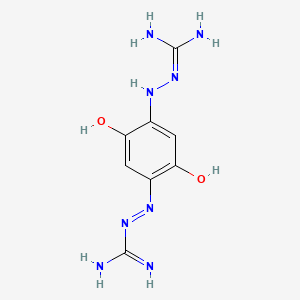
(2E,2'E)-2,2'-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboximidamide is a complex organic compound characterized by its unique structure, which includes a cyclohexa-diene ring with hydroxyl groups and a dihydrazinecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboximidamide typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the cyclohexa-diene ring: This can be achieved through Diels-Alder reactions or other cyclization methods.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Attachment of the dihydrazinecarboximidamide moiety: This step may involve hydrazine derivatives and carboximidamide precursors under specific conditions such as acidic or basic environments.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboximidamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboximidamide can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, this compound might be studied for its potential biochemical interactions or as a probe in molecular biology experiments.
Medicine
In medicine, (2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboximidamide could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, this compound might be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboximidamide would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies would be required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- (2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboxamide
- (2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboxylate
Uniqueness
The uniqueness of (2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboximidamide lies in its specific functional groups and structural configuration, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
92352-38-0 |
|---|---|
Molecular Formula |
C8H12N8O2 |
Molecular Weight |
252.23 g/mol |
IUPAC Name |
1-[4-[2-(diaminomethylidene)hydrazinyl]-2,5-dihydroxyphenyl]iminoguanidine |
InChI |
InChI=1S/C8H12N8O2/c9-7(10)15-13-3-1-5(17)4(2-6(3)18)14-16-8(11)12/h1-2,13,17-18H,(H3,11,12)(H4,9,10,15) |
InChI Key |
CXMHOKVZNMMKKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)N=NC(=N)N)O)NN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


